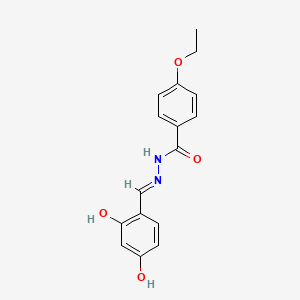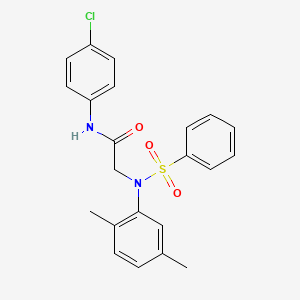![molecular formula C21H28N4O B6056867 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)
6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, also known as BAN, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD) precursors and has been shown to have potential applications in various fields, including cancer research, neurodegenerative diseases, and metabolic disorders.
Mécanisme D'action
The exact mechanism of action of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is not fully understood. However, it is believed that 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide exerts its anticancer effects by increasing the levels of NAD in cells. NAD is an essential coenzyme that plays a crucial role in various cellular processes, including DNA repair, energy production, and cell signaling. By increasing NAD levels, 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide may enhance the activity of enzymes involved in these processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has been shown to have various biochemical and physiological effects. It has been demonstrated to increase NAD levels in cells, which may have beneficial effects on cellular metabolism and energy production. 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has also been shown to improve mitochondrial function, which is essential for cellular respiration and energy production. Additionally, 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in lab experiments is its specificity for NAD synthesis. 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a potent NAD precursor and can increase NAD levels in cells without affecting other cellular processes. However, one of the limitations of using 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is its potential toxicity. High concentrations of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide may lead to cellular damage and apoptosis. Therefore, careful optimization of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide concentration and exposure time is required to minimize toxicity and maximize its beneficial effects.
Orientations Futures
The potential applications of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in various fields of research make it an exciting area of investigation. Some of the future directions for 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide research include:
1. Further optimization of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide synthesis to improve yield and purity
2. Investigation of the mechanism of action of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide and its effects on cellular processes
3. Evaluation of the efficacy of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in animal models of cancer and other diseases
4. Development of novel therapeutic strategies based on 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide for the treatment of cancer, neurodegenerative diseases, and metabolic disorders
5. Investigation of the potential side effects of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide and the development of strategies to minimize toxicity.
Conclusion:
In conclusion, 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a promising compound that has potential applications in various fields of scientific research. Its ability to increase NAD levels in cells and induce apoptosis in cancer cells make it a promising therapeutic strategy for cancer treatment. However, further research is required to fully understand the mechanism of action of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide and its potential benefits and limitations.
Méthodes De Synthèse
The synthesis of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide involves the reaction of 2-(1-methyl-2-piperidinyl)ethylamine with nicotinic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with benzylamine. The synthesis of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has been optimized, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising therapeutic strategy for cancer treatment.
Propriétés
IUPAC Name |
6-(benzylamino)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-25-14-6-5-9-19(25)12-13-22-21(26)18-10-11-20(24-16-18)23-15-17-7-3-2-4-8-17/h2-4,7-8,10-11,16,19H,5-6,9,12-15H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGRSBGBLWZMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCNC(=O)C2=CN=C(C=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)
![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6056805.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)



![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)


![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)
![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)